molecular formula C21H23ClN2O4S B11528738 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide

Cat. No.: B11528738
M. Wt: 434.9 g/mol
InChI Key: VWQRNCZUFUGVJX-UHFFFAOYSA-N
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Description

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a sulfonamide group with an acetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Sulfonamide: The reaction between 5-chloro-2-methoxyaniline and 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine forms the sulfonamide intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamide group.

    Alkyne Addition: Finally, the addition of 2-methylbut-3-yn-2-yl group is achieved through a coupling reaction, often using palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and alkyne groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is particularly known for its biological activity.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties. The presence of the sulfonamide group is crucial for its interaction with biological targets.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Acetazolamide: A sulfonamide used as a diuretic and for treating glaucoma.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

Compared to these compounds, 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide features a more complex structure with additional functional groups

Properties

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylbut-3-yn-2-yl)acetamide

InChI

InChI=1S/C21H23ClN2O4S/c1-6-21(3,4)23-20(25)14-24(18-13-16(22)9-12-19(18)28-5)29(26,27)17-10-7-15(2)8-11-17/h1,7-13H,14H2,2-5H3,(H,23,25)

InChI Key

VWQRNCZUFUGVJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C#C)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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